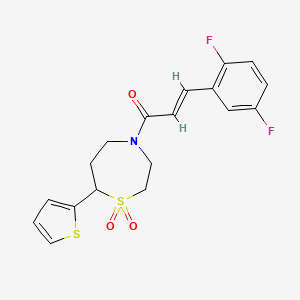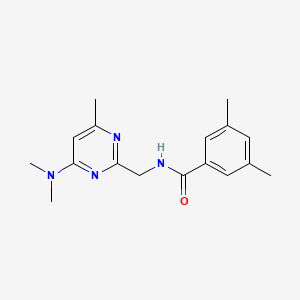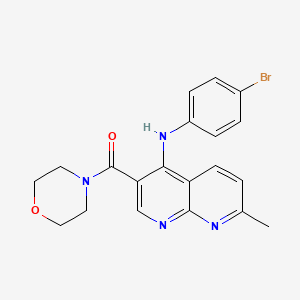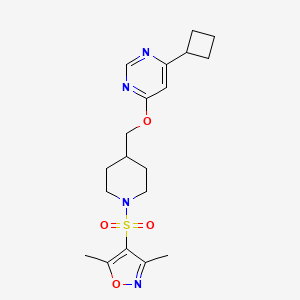
1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Colorimetric and Fluorescence Sensing
One significant application of derivatives related to "1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole-2(3H)-thione" is in the development of colorimetric and ratiometric fluorescent chemosensors for fluoride. Phenyl-1H-anthra[1,2-d]imidazole-6,11-dione and its derivatives have shown acute spectral responses to fluoride, including a notable shift in absorption and fluorescence emission, attributed to proton-transfer mechanisms. These findings suggest potential utility in selective sensing applications, where the selectivity for fluoride can be tuned by the electron push-pull properties of the substituents on the phenyl para position of the sensors (Peng et al., 2005).
Microwave-Assisted Synthesis and Biological Evaluation
Another application involves the microwave-assisted synthesis of benzimidazole derivatives containing a 1,2,4-triazole ring, showcasing an efficient procedure that yields pure products within minutes. These compounds have been screened for their lipase inhibition and antioxidant activities, demonstrating good scavenging activity. This highlights the compound's potential in the synthesis of biologically active molecules (Menteşe et al., 2013).
Inhibitors of Dopamine Beta-Hydroxylase
Derivatives of "this compound" have been explored as competitive inhibitors of dopamine beta-hydroxylase (DBH), demonstrating their utility in the design of potent inhibitors. The structure-activity relationships and molecular modeling suggest differences in activity between phenyl and thienyl DBH inhibitors, providing insights into designing effective therapeutic agents (McCarthy et al., 1990).
Curing Agents in Polymer Chemistry
The compound and its fluorinated derivatives have been utilized as curing agents for epoxy resins, offering insights into the mechanisms underlying curing reactions and the resulting improvements in material properties. These studies indicate the compound's role in enhancing the thermal stability and water repellency of cured materials, suggesting applications in advanced material science (Ghaemy et al., 2012).
Electroluminescence and Fluorescence Sensing
Research has also extended to the synthesis and characterization of derivatives for electroluminescence and as fluorescent sensors. These studies explore the photophysical properties and potential applications in sensing and electronic devices, highlighting the compound's versatility in materials science (Kula et al., 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-4-phenyl-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS/c17-15(18)21-13-8-6-12(7-9-13)20-14(10-19-16(20)22)11-4-2-1-3-5-11/h1-10,15H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMCXPXVVATIBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,6-tritert-butyl-N-[phenyl(phenylmethoxy)phosphinothioyl]aniline](/img/structure/B2728756.png)





![N-1,3-benzodioxol-5-yl-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2728765.png)

![6-[(4-Chlorophenyl)methyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2728773.png)
![(3-methoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2728774.png)

![Potassium;5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2728776.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2728777.png)
